5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine
CAS No.: 91247-06-2
Cat. No.: VC3740775
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91247-06-2 |
---|---|
Molecular Formula | C11H15NO2 |
Molecular Weight | 193.24 g/mol |
IUPAC Name | 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine |
Standard InChI | InChI=1S/C11H15NO2/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h5-6,9H,3-4,12H2,1-2H3 |
Standard InChI Key | PMFJDFRZFOSMSM-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(CCC2=C1)N)OC |
Canonical SMILES | COC1=C(C=C2C(CCC2=C1)N)OC |
Introduction
Structural Properties and Chemical Identification
Basic Chemical Information
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is an organic compound with a molecular weight of 193.24 g/mol and the molecular formula C11H15NO2 . The compound features a 2,3-dihydro-1H-indene scaffold with two methoxy (-OCH3) groups at positions 5 and 6, and an amine (-NH2) group at position 1. This structural arrangement creates a chiral center at position 1, meaning the compound can exist as R and S enantiomers unless specifically synthesized as a racemic mixture.
Structural Characteristics
The compound consists of a bicyclic structure with a benzene ring fused to a five-membered saturated carbon ring. The two methoxy groups at positions 5 and 6 of the aromatic ring enhance the electron density of the system, potentially influencing its reactivity and interactions with biological targets. The primary amine group at position 1 introduces basicity and hydrogen-bonding capabilities to the molecule, which are important features for potential drug-receptor interactions.
Isomeric Forms
The available data indicates that the compound can exist in different stereoisomeric forms, particularly the (R)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine, which has been specifically identified in chemical databases with the CID 25417172 . The R-enantiomer has the specific stereochemical configuration at position 1, which may confer distinct biological properties compared to the S-enantiomer or the racemic mixture.
Physical and Chemical Properties
Comparative Data
Table 1: Comparison of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine with Related Compounds
Property | 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine | (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine | 5,6-Dimethoxy-2,3-dihydro-1H-inden-2-amine |
---|---|---|---|
Position of Amine | 1 | 1 (R-configuration) | 2 |
Molecular Formula | C11H15NO2 | C11H15NO2 | C11H15NO2 |
Molecular Weight | 193.24 g/mol | 193.24 g/mol | 193.24 g/mol |
CID (PubChem) | Not specified in search results | 25417172 | 11041623 |
InChIKey | Not specified in search results | PMFJDFRZFOSMSM-SECBINFHSA-N | TZASGTHDRXFGHT-UHFFFAOYSA-N |
Synthesis Methods and Chemical Transformations
Related Synthetic Procedures
The search results mention synthetic procedures for related compounds that could be relevant. For instance, the synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one involves the cyclization of 3-(3,4-dimethoxyphenyl)propanoic acid in the presence of p-toluenesulfonic acid and phosphorus pentoxide . This ketone could potentially serve as a precursor for the synthesis of our target amine compound through reductive amination or other appropriate transformations.
Stereochemical Considerations
The synthesis of the specific enantiomers would require stereoselective methods. For the (R)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine, stereoselective reduction of the corresponding ketone or resolution of the racemic amine might be employed. The choice of chiral catalysts or resolving agents would be crucial for obtaining enantiopure compounds with high optical purity.
Structural Relationship to Bioactive Compounds
Structural Similarities to Known Pharmaceuticals
The 5,6-dimethoxy-2,3-dihydro-1H-inden scaffold appears in various bioactive compounds. Of particular interest is the structural similarity to components of donepezil-lipoic acid hybrids mentioned in the search results . Donepezil is a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, suggesting potential neuropharmacological applications for compounds containing this structural motif.
Structure-Activity Relationships
The positioning of the methoxy groups at the 5 and 6 positions may influence the compound's interaction with biological targets. These substituents can affect electron density distribution, lipophilicity, and hydrogen-bonding capabilities, which are important factors in drug-receptor interactions. The amine group at position 1 provides a site for hydrogen bonding and potential ionic interactions with biological targets.
Analytical Approaches for Identification and Characterization
Chromatographic Methods
For the identification and quantification of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine, chromatographic techniques such as high-performance liquid chromatography (HPLC) would be suitable. These methods could be coupled with various detection systems like UV detection or mass spectrometry for enhanced sensitivity and specificity.
Mass Spectrometric Analysis
Mass spectrometry would be valuable for determining the molecular weight and fragmentation pattern of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine. The search results mention high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) for the analysis of related compounds , suggesting this would be an appropriate method for our target compound as well.
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